![molecular formula C14H18O4 B1425945 2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone CAS No. 1263366-09-1](/img/structure/B1425945.png)
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone, also known as 1,3-dioxolane-2-ethanone or 2-ethanone-1,3-dioxolane, is a versatile organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 170°C and a molecular weight of 214.25 g/mol. The compound is often used as a reagent in organic synthesis, as a solvent, and as a starting material for other organic compounds.
Scientific Research Applications
Synthesis and formation of new vic-dioxime complexes
This research focuses on the synthesis of specific compounds involving 1,3-dioxolan derivatives and their formation into mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). The structures of these complexes vary with the type of metal ion, proposing octahedral, square planar, and tetrahedral geometries based on various spectroscopic and analytical techniques (Canpolat & Kaya, 2005).
Photoinitiated Alkylation
Synthesis of monoprotected 1,4-diketones via photoinduced alkylation
This study outlines a method for synthesizing monoprotected 1,4-diketones through a photoinduced alkylation process involving 2-substituted-1,3-dioxolanes and enones. The efficiency of the process varies depending on the structure of the enones used, with cyclic enones yielding better results compared to open-chain ketones (Mosca et al., 2001).
Mechanochemical Applications
Mechanochemistry of pharmaceuticals involving 1,3-dioxolan derivatives
The study examines the mechanochemical treatment of pharmaceuticals, particularly focusing on ibuprofen degradation. The process involves the use of 1,3-dioxolan derivatives and results in various degradation products, highlighting the potential of mechanochemistry in drug detoxification (Andini et al., 2012).
Chemical Reactions and Characterization
Reactions and characterizations of 1,3-dioxacyclanes
This research explores the chemical behavior of 1,3-dioxacyclanes in various reactions, offering insights into their reactivity and potential applications in synthetic chemistry. The study investigates different chemical reactions involving 1,3-dioxacyclanes, providing a foundation for further exploration of their utility in chemical synthesis (Raskil’dina et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Synthesis and biological evaluation of compounds for anti-inflammatory and antimicrobial activities
Several studies have synthesized and evaluated the biological activities of compounds involving 1,3-dioxolan derivatives. These studies highlight the potential medicinal applications of these compounds, focusing on their anti-inflammatory and antimicrobial properties. The synthesis methods and biological evaluation processes offer insights into the therapeutic potential of these compounds (Rehman et al., 2022), (Mao et al., 2013), (Wanjari, 2020), (Singh et al., 2020).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(2)18-12-5-3-11(4-6-12)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBIHAGXZQMDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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